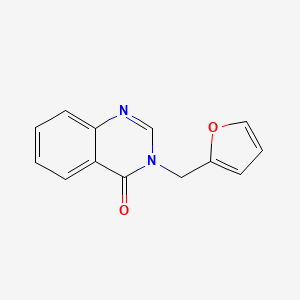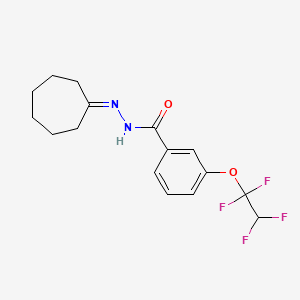![molecular formula C23H21F3N4O2 B10893903 N-[4-(furan-2-yl)butan-2-yl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10893903.png)
N-[4-(furan-2-yl)butan-2-yl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a furan ring, and a pyrazolo[1,5-a]pyrimidine core. These structural features contribute to its significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N2-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a series of chemical reactions. One efficient method reported involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed using 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes arylation with various aryl and heteroaryl boronic acids . The reaction conditions often require a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .
Chemical Reactions Analysis
N~2~-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl and furan groups, to form new derivatives.
Common reagents used in these reactions include organoboron compounds for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~2~-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters in the brain . This inhibition leads to increased levels of neurotransmitters, which can have therapeutic effects in conditions such as Parkinson’s disease and depression .
Comparison with Similar Compounds
N~2~-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, particularly in cancer research.
The uniqueness of N2-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific structural features, such as the trifluoromethyl group and the furan ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21F3N4O2 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)butan-2-yl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H21F3N4O2/c1-15(10-11-17-9-6-12-32-17)29(2)22(31)19-14-21-27-18(16-7-4-3-5-8-16)13-20(23(24,25)26)30(21)28-19/h3-9,12-15H,10-11H2,1-2H3 |
InChI Key |
HURYXKUDWLUZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CO1)N(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(cyclopentylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10893824.png)





![2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10893853.png)
![4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B10893855.png)
![4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10893861.png)


![5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10893882.png)
![4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10893888.png)
![5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10893902.png)
